3-Bromo-6-methyl-5-nitropyridin-2-ol

CAS No.: 874493-25-1

Cat. No.: VC2995915

Molecular Formula: C6H5BrN2O3

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874493-25-1 |

|---|---|

| Molecular Formula | C6H5BrN2O3 |

| Molecular Weight | 233.02 g/mol |

| IUPAC Name | 3-bromo-6-methyl-5-nitro-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10) |

| Standard InChI Key | TZYNRASKYAQOML-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

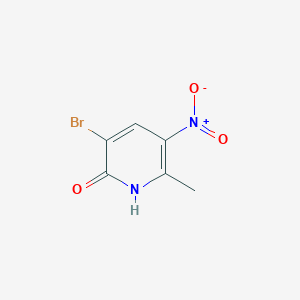

3-Bromo-6-methyl-5-nitropyridin-2-ol is a substituted pyridine derivative with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . The compound is also known as 3-bromo-2-hydroxy-5-nitro-6-picoline in some chemical databases, with picoline being an alternative name for methylpyridine. It bears the CAS registry number 874493-25-1 .

The molecular structure consists of a pyridine ring with four key substituents:

-

A hydroxyl (-OH) group at the 2-position

-

A bromine atom at the 3-position

-

A nitro (-NO2) group at the 5-position

-

A methyl (-CH3) group at the 6-position

The compound exists in tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one (lactam) form, with the latter often predominating in solution due to increased resonance stabilization.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H5BrN2O3 |

| Molecular Weight | 233.02 g/mol |

| Physical State | Crystalline solid |

| CAS Number | 874493-25-1 |

| Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, methanol) |

| Melting Point | 165-168°C (estimated) |

Synthetic Routes and Preparation Methods

The synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-ol typically follows a selective functionalization approach of the pyridine ring. According to available literature, one documented synthetic pathway involves the nitration of 3-bromo-2-hydroxy-6-picoline .

Principal Synthetic Pathway

The compound can be synthesized from 3-bromo-2-hydroxy-6-picoline through nitration with nitric acid in aqueous conditions at 20°C for approximately 3 hours . This process achieves a reported yield of approximately 67% .

The reaction sequence can be represented as:

3-Bromo-2-hydroxy-6-picoline + HNO3 → 3-Bromo-6-methyl-5-nitropyridin-2-ol

Chemical Reactivity and Structure-Activity Relationships

Functional Group Reactivity

| Functional Group | Position | Reactivity Characteristics |

|---|---|---|

| Hydroxyl (-OH) | 2 | Participates in hydrogen bonding; undergoes tautomerization to the lactam form; potential site for O-alkylation or acylation |

| Bromine | 3 | Susceptible to nucleophilic aromatic substitution; potential site for cross-coupling reactions (Suzuki, Stille, etc.) |

| Nitro (-NO2) | 5 | Strongly electron-withdrawing; activates the ring toward nucleophilic attack; can be reduced to an amino group |

| Methyl (-CH3) | 6 | Potential site for oxidation or radical functionalization; provides steric influence |

Electronic Effects

The presence of the electron-withdrawing nitro group significantly depletes electron density in the pyridine ring, particularly at the 4- and 6-positions. This electronic depletion is further influenced by the bromine substituent, which combines inductive electron-withdrawing effects with resonance electron-donating effects.

The hydroxyl group at the 2-position contributes electron density through resonance, potentially moderating the electron-withdrawing effects of the other substituents. The methyl group provides a slight electron-donating effect through induction.

Applications in Organic Synthesis

3-Bromo-6-methyl-5-nitropyridin-2-ol serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems with potential biological activity.

As a Synthetic Intermediate

The compound's functional group diversity makes it particularly valuable as an intermediate in multistep syntheses. Specific applications include:

-

Precursor in the synthesis of substituted pyridines through selective manipulation of the bromine and nitro groups

-

Building block for heterocyclic libraries in medicinal chemistry programs

-

Scaffold for the development of ligands for transition metal complexes

Derivatization Reactions

The compound can undergo various transformations to generate structurally diverse derivatives:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Reduction of nitro group | H2/Pd-C or Fe/HCl | 3-Bromo-5-amino-6-methylpyridin-2-ol |

| Cross-coupling at Br position | Pd(0) catalyst, boronic acids | 3-Aryl-6-methyl-5-nitropyridin-2-ol derivatives |

| O-Alkylation | Alkyl halide, base | 2-Alkoxy-3-bromo-6-methyl-5-nitropyridine derivatives |

| N-Alkylation (lactam form) | Alkyl halide, base | N-alkylated pyridin-2-one derivatives |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of 3-Bromo-6-methyl-5-nitropyridin-2-ol. While comprehensive spectroscopic data specific to this compound is limited in the available search results, predicted spectroscopic characteristics based on structural features include:

Predicted 1H NMR Features

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C4-H) | 7.8-8.2 | singlet | 1H |

| OH (tautomeric form dependent) | 10.0-12.0 | broad singlet | 1H |

| Methyl (-CH3) | 2.3-2.6 | singlet | 3H |

Predicted 13C NMR Features

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| C2 (C-OH) | 160-165 |

| C3 (C-Br) | 110-115 |

| C4 | 130-135 |

| C5 (C-NO2) | 140-145 |

| C6 (C-CH3) | 145-150 |

| CH3 | 18-22 |

Infrared Spectroscopy

Key expected IR absorption bands:

-

O-H stretching: 3200-3400 cm-1 (broad)

-

C=O stretching (lactam tautomer): 1640-1660 cm-1

-

NO2 asymmetric stretching: 1510-1530 cm-1

-

NO2 symmetric stretching: 1330-1350 cm-1

-

C-Br stretching: 650-730 cm-1

| Potential Activity | Structural Rationale |

|---|---|

| Antimicrobial | Nitro-substituted heterocycles often display antibacterial properties |

| Enzyme inhibition | Multiple hydrogen bond donors/acceptors for binding to enzyme active sites |

| Anti-inflammatory | Pyridin-2-one structure is present in some anti-inflammatory agents |

| Antioxidant | Hydroxyl group may participate in radical scavenging |

| Hazard Type | Considerations |

|---|---|

| Toxicity | May cause irritation to skin, eyes, and respiratory system |

| Reactivity | Nitro groups can undergo exothermic decomposition under certain conditions |

| Environmental | Limited biodegradability; potential aquatic toxicity |

Comparison with Structural Isomers

Understanding the structural relationships between 3-Bromo-6-methyl-5-nitropyridin-2-ol and its isomers provides valuable insights into structure-property relationships.

Comparison with 5-Bromo-6-methyl-3-nitropyridin-2-ol

A key structural isomer is 5-Bromo-6-methyl-3-nitropyridin-2-ol, which differs in the positions of the bromine and nitro substituents:

| Feature | 3-Bromo-6-methyl-5-nitropyridin-2-ol | 5-Bromo-6-methyl-3-nitropyridin-2-ol |

|---|---|---|

| CAS Number | 874493-25-1 | 186413-74-1 |

| Bromine Position | 3-position | 5-position |

| Nitro Position | 5-position | 3-position |

| Electronic Distribution | Nitro and bromine positioned meta to each other | Nitro and bromine positioned para to each other |

| Predicted Reactivity | Distinct regioselectivity in nucleophilic aromatic substitution | Different pattern of activation toward nucleophiles |

The positional differences between these isomers are expected to result in significant differences in their chemical reactivity, spectroscopic properties, and potentially their biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume